
Diphenyl toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl toluene, also known as 1,1’-biphenyl-4-methyl, is an organic compound consisting of two phenyl groups attached to a toluene molecule. This compound is part of the aromatic hydrocarbons family and is known for its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Diphenyl toluene can be synthesized through various methods, including the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, this compound is often produced via the catalytic dehydrogenation of methylated biphenyls. This process involves the use of high temperatures and a metal catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the desired product.
化学反応の分析
Types of Reactions
Diphenyl toluene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of diphenylmethane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl rings can be substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, metal catalysts (platinum, palladium)
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diphenylmethane derivatives
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives
科学的研究の応用
Diphenyl toluene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which diphenyl toluene exerts its effects involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the phenyl rings of this compound act as electron-rich sites that can attract electrophiles, leading to the formation of substituted products. The stability of the aromatic rings also allows for the formation of resonance-stabilized intermediates during these reactions.
類似化合物との比較
Similar Compounds
Biphenyl: Consists of two phenyl rings without the methyl group.
Toluene: Contains a single phenyl ring with a methyl group.
Diphenylmethane: Similar structure but with a methylene bridge between the phenyl rings.
Uniqueness
Diphenyl toluene is unique due to the presence of both phenyl rings and a methyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. The combination of these structural features allows for a diverse range of chemical reactions and applications in various fields.
特性
CAS番号 |
75032-36-9 |
|---|---|
分子式 |
C19H16 |
分子量 |
244.3 g/mol |
IUPAC名 |
1-methyl-2,3-diphenylbenzene |
InChI |
InChI=1S/C19H16/c1-15-9-8-14-18(16-10-4-2-5-11-16)19(15)17-12-6-3-7-13-17/h2-14H,1H3 |
InChIキー |
WJHWUMMHEBCDEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



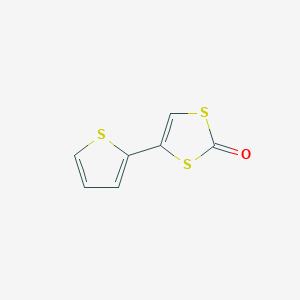

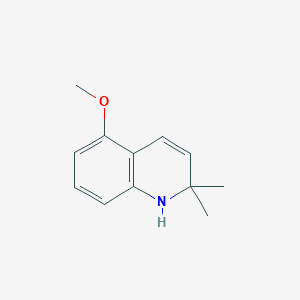

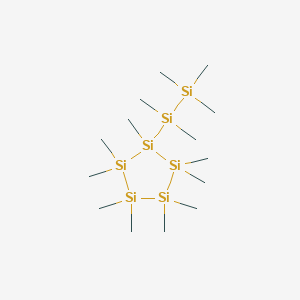
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)


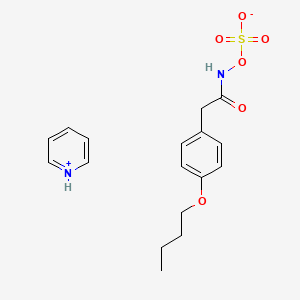

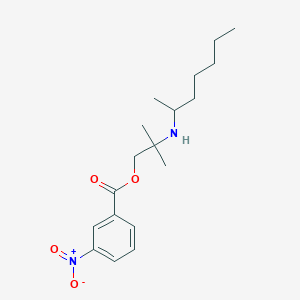
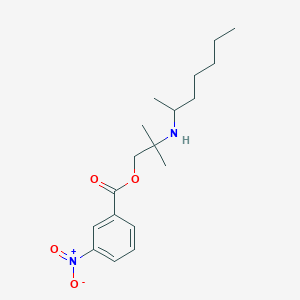
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)
